Cas no 1179533-31-3 (Benzyl (1-aminopropan-2-yl)carbamate)

ベンジル (1-アミノプロパン-2-イル)カルバメートは、有機合成化学において重要な中間体として利用される化合物です。この化合物は、アミン基とカルバメート基を有しており、保護基としての機能や医薬品中間体としての応用が可能です。特に、ベンジル基を有するため、選択的な脱保護が行える点が特徴です。高い純度と安定性を備えており、実験室規模から工業生産まで幅広く使用されています。また、その構造的多様性から、創薬研究やペプチド合成における有用性が期待されています。取り扱いには適切な保護具と換気が必要です。

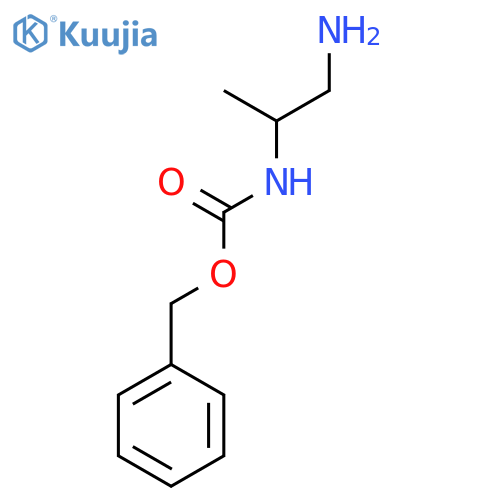

1179533-31-3 structure

商品名:Benzyl (1-aminopropan-2-yl)carbamate

CAS番号:1179533-31-3

MF:C11H16N2O2

メガワット:208.256942749023

MDL:MFCD16660172

CID:2134275

PubChem ID:20254264

Benzyl (1-aminopropan-2-yl)carbamate 化学的及び物理的性質

名前と識別子

-

- 2-N-CBZ-propane-1,2-diamine

- Benzyl (1-aminopropan-2-yl)carbamate

- (phenylmethyl) N-(1-azanylpropan-2-yl)carbamate

- A824879

- N-(1-aminopropan-2-yl)carbamic acid (phenylmethyl) ester

- (2-Amino-1-methyl-ethyl)-carbamic acid benzyl ester

- SB37040

- DB-013676

- SB36747

- SCHEMBL856096

- benzyl N-(1-aminopropan-2-yl)carbamate

- DB-069050

- (r)-(2-amino-1-methyl-ethyl)-carbamic acid benzyl ester

- (s)-(2-amino-1-methyl-ethyl)-carbamic acid benzyl ester

- SB31035

- Benzyl(1-aminopropan-2-yl)carbamate

- WS-01929

- DB-061237

- Benzyl (R)-(1-aminopropan-2-yl)carbamate

- 1179533-31-3

- CS-0416155

- W13061

-

- MDL: MFCD16660172

- インチ: 1S/C11H16N2O2/c1-9(7-12)13-11(14)15-8-10-5-3-2-4-6-10/h2-6,9H,7-8,12H2,1H3,(H,13,14)

- InChIKey: GGFHGJCSVCTZJU-UHFFFAOYSA-N

- ほほえんだ: O(C(NC(C)CN)=O)CC1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 208.121177757g/mol

- どういたいしつりょう: 208.121177757g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 5

- 複雑さ: 191

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 64.4

- 疎水性パラメータ計算基準値(XlogP): 0.9

Benzyl (1-aminopropan-2-yl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1289542-10g |

2-N-Cbz-propane-1,2-diaMine |

1179533-31-3 | 95% | 10g |

$975 | 2023-05-17 | |

| 1PlusChem | 1P0097LM-500mg |

2-N-Cbz-propane-1,2-diaMine |

1179533-31-3 | 97% | 500mg |

$106.00 | 2023-12-26 | |

| 1PlusChem | 1P0097LM-5g |

2-N-Cbz-propane-1,2-diaMine |

1179533-31-3 | 97% | 5g |

$408.00 | 2023-12-26 | |

| A2B Chem LLC | AE28954-2mg |

2-N-Cbz-propane-1,2-diaMine |

1179533-31-3 | 2mg |

$86.00 | 2024-04-20 | ||

| A2B Chem LLC | AE28954-3mg |

2-N-Cbz-propane-1,2-diaMine |

1179533-31-3 | 3mg |

$105.00 | 2024-04-20 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1486825-1g |

Benzyl (1-aminopropan-2-yl)carbamate |

1179533-31-3 | 95% | 1g |

¥8919.00 | 2024-08-09 | |

| A2B Chem LLC | AE28954-1mg |

2-N-Cbz-propane-1,2-diaMine |

1179533-31-3 | 1mg |

$73.00 | 2024-04-20 | ||

| eNovation Chemicals LLC | Y1289542-1g |

2-N-Cbz-propane-1,2-diaMine |

1179533-31-3 | 95% | 1g |

$195 | 2025-02-25 | |

| eNovation Chemicals LLC | Y1289542-1g |

2-N-Cbz-propane-1,2-diaMine |

1179533-31-3 | 95% | 1g |

$195 | 2024-06-07 | |

| eNovation Chemicals LLC | Y1289542-5g |

2-N-Cbz-propane-1,2-diaMine |

1179533-31-3 | 95% | 5g |

$525 | 2024-06-07 |

Benzyl (1-aminopropan-2-yl)carbamate 関連文献

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

-

Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

1179533-31-3 (Benzyl (1-aminopropan-2-yl)carbamate) 関連製品

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 1622100-48-4(7-methoxy-8-methylquinoline)

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

- 57707-64-9(2-azidoacetonitrile)

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1179533-31-3)Benzyl (1-aminopropan-2-yl)carbamate

清らかである:99%

はかる:5g

価格 ($):670.0